[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride
Overview
Description
“[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride” is an organic compound that contains a carboxylate ester and a nitrile . It is a versatile synthetic building block for a variety of functional and pharmacologically active substances . The compound contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .
Synthesis Analysis
The synthesis of “[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride” may involve several methods. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .
Molecular Structure Analysis
The molecular structure of “[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride” is characterized by the presence of a carboxylate ester and a nitrile . The compound also contains an acidic methylene group, which is flanked by both the nitrile and carbonyl .
Chemical Reactions Analysis
The compound exhibits a variety of chemical reactions due to its three different reactive centers—nitrile, ester, acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Physical And Chemical Properties Analysis
The compound is a colorless liquid with a pleasant odor . It is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .
Scientific Research Applications
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Synthesis and Pharmacological Activities of Azo Dye Derivatives
- Application : Azo dye derivatives are significant in the pharmaceutical sector. The incorporation of heterocyclic moieties into the azo dye scaffold has improved the bioactive properties of the target derivatives .
- Method : The synthesis of azo dye derivatives incorporates heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline .
- Results : The various biological and pharmacological applications of these drugs include anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
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- Application : Cyanoacetamide-N-derivatives are important precursors for heterocyclic synthesis. They are extensively used as reactants to form a variety of heterocyclic compounds .
- Method : The synthesis of cyanoacetamides can be carried out in several ways. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
- Results : The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
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Synthesis of Amino Acid Methyl Esters
- Application : Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .
- Method : The synthesis of amino acid methyl esters can be achieved through the esterification of corresponding amino acids with methanol using trimethylchlorosilane .
- Results : This method offers convenience, mild conditions, and good to excellent yields .
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Transesterification of β-keto esters
- Application : The transesterification of β-keto esters is a significant process in organic synthesis, particularly in the production of esters and polyesters .
- Method : The reaction likely proceeds by way of an acyl ketene intermediate as equimolar amounts of methyl acetoacetate and ethyl benzoylacetate afforded methyl benzoylacetate and ethyl acetoacetate respectively via exchange of the alcohol fragments of both β-keto esters .
- Results : This method is selective for β-keto esters and α-keto esters .
Future Directions
properties
IUPAC Name |
ethyl 2-[[cyano(phenyl)methyl]amino]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10;/h3-7,11,14H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHUTGOHZXALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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